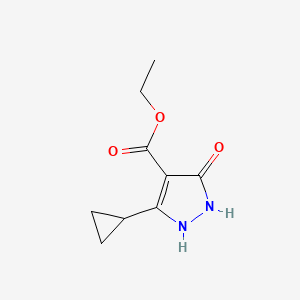
Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate is a compound with a fascinating structure. Pyrazoles, like this one, serve as versatile scaffolds in organic synthesis and medicinal chemistry. They are often used as starting materials for more complex heterocyclic systems, especially in the pharmaceutical field. Tautomerism, a phenomenon exhibited by pyrazoles, can influence their reactivity and biological activities. Understanding their structure is crucial for designing synthetic methods and optimizing properties .
Métodos De Preparación
The synthetic routes for Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate involve the condensation of appropriate precursors. While specific methods may vary, a common approach includes cyclization of an appropriate cyclopropylamine with ethyl 4-pyrazolecarboxylate. The reaction conditions typically involve refluxing the reactants in a suitable solvent (e.g., ethanol or acetonitrile) with a base (such as sodium ethoxide). Industrial production methods may involve scaled-up versions of these laboratory procedures.
Análisis De Reacciones Químicas
Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate can undergo various reactions:
Oxidation: It may be oxidized to form the corresponding pyrazole-4-carboxylic acid.
Reduction: Reduction of the carboxylate group could yield the corresponding alcohol.
Substitution: The ester group (ethyl ester) can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.
Agriculture: It might have applications in plant protection or growth regulation.
Materials Science: Its derivatives could be useful in designing new materials.
Mecanismo De Acción
The exact mechanism of action for Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Ethyl 4-pyrazolecarboxylate: A related compound with a different substitution pattern.
Other 3-cyclopropylpyrazoles: Explore related structures to highlight its uniqueness.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
ethyl 3-cyclopropyl-5-oxo-1,2-dihydropyrazole-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(13)6-7(5-3-4-5)10-11-8(6)12/h5H,2-4H2,1H3,(H2,10,11,12) |
Clave InChI |
LWEJXMNTHMKEQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NNC1=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



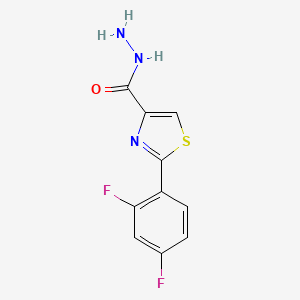
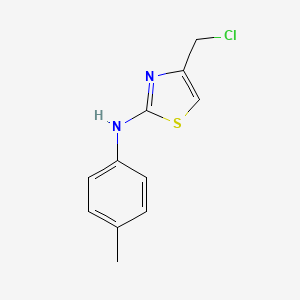


![N-(7-(4-Chlorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11772233.png)

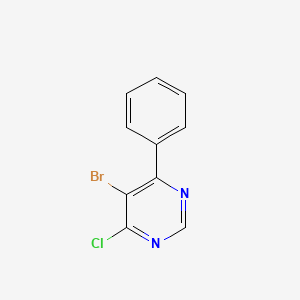
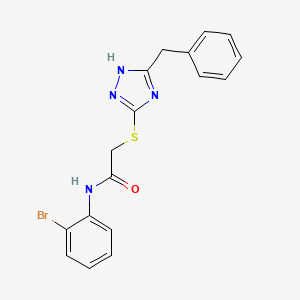
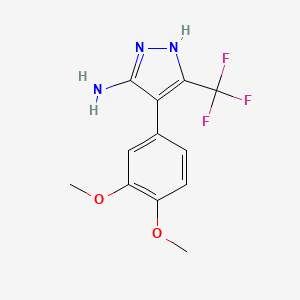
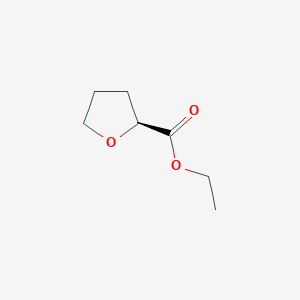
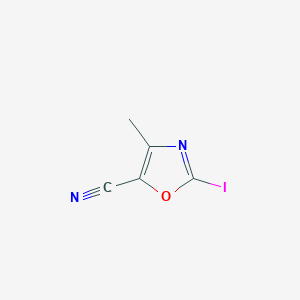
![4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11772258.png)

